molecular formula C8H10N4O B13151246 6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine

6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine

Cat. No.: B13151246
M. Wt: 178.19 g/mol
InChI Key: FOAFRJPQHIEBCD-UHFFFAOYSA-N
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Description

6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-methylimidazo[1,2-a]pyrazine with methoxyamine under specific conditions to introduce the methoxy group at the 6-position . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts (e.g., palladium, copper), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe for imaging studies.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazo[1,2-a]pyrazine: Lacks the methoxy group at the 6-position.

    6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3-one: Contains a methoxyphenyl group instead of a methoxy group.

    2-Methyl-6-(2-naphthyl)imidazo[1,2-a]pyrazin-3-one: Features a naphthyl group at the 6-position

Uniqueness

6-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6-position enhances its reactivity and potential for functionalization, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

6-methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C8H10N4O/c1-5-8(9)12-4-7(13-2)10-3-6(12)11-5/h3-4H,9H2,1-2H3

InChI Key

FOAFRJPQHIEBCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(N=CC2=N1)OC)N

Origin of Product

United States

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